molecular formula C12H16ClNO4 B1439979 H-Glu-Obzl.HCl CAS No. 945651-03-6

H-Glu-Obzl.HCl

Cat. No. B1439979
CAS RN: 945651-03-6
M. Wt: 273.71 g/mol
InChI Key: HFWSBJVZQUWUNZ-PPHPATTJSA-N
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Description

H-Glu-Obzl.HCl is a derivative of glutamic acid . It is a versatile building block in peptide chemistry and can be used in the synthesis of a series of dynamic peptides .


Synthesis Analysis

H-Glu-Obzl.HCl is used as a building block in peptide chemistry. It can be used in the synthesis of a series of dynamic peptides .


Molecular Structure Analysis

The molecular formula of H-Glu-Obzl.HCl is C19H22ClNO4 . The average mass is 237.252 Da and the monoisotopic mass is 237.100113 Da .

Scientific Research Applications

Fluorescent Probes for Biological Applications

One application area for compounds similar to H-Glu-Obzl.HCl is in the development of fluorescent probes for biological systems. For instance, a study designed an enzyme-activated off-on near-infrared (NIR) fluorescent probe, HC-glu, based on a hemicyanine skeleton for the fluorescent quantification and trapping of endogenous β-glucuronidase (GLU) activity in vitro and in vivo. This probe exhibited high selectivity, sensitivity, and ultrahigh imaging resolution, successfully detecting and imaging endogenous GLU in various living cells and animals, which is crucial for cancer diagnosis and therapy, as well as evaluating intestinal GLU activity for guiding rational drug use in clinics (Yinzhu Jin et al., 2018).

Hydrothermal Carbonization Applications

Another field of application is in the hydrothermal carbonization (HTC) of biomass, where compounds like H-Glu-Obzl.HCl might find use in the creation of carbonaceous solid products (hydrochar) for biofuel, adsorption, energy storage, and catalysis applications. Research in this area focuses on understanding process mechanisms and kinetics, the effect of experimental variables on product distribution and composition, and the characteristics of the solid phase (S. Román et al., 2018).

Peptide and Polypeptide Synthesis

H-Glu-Obzl.HCl could be valuable in peptide synthesis, serving as a building block for the construction of models of hydrolytic enzymes or other bioactive molecules. For example, the synthesis of the sequential polypeptide H[Cys(Acm)-Ser-Phe-Glu-Glu]nOH aimed to model hydrolytic enzymes, demonstrating the utility of specific amino acid derivatives in constructing complex biomolecular structures (Y. Trudelle & C. Birr, 2009).

Glycopeptide Enrichment for Proteomic Analysis

In proteomics, compounds similar to H-Glu-Obzl.HCl might be used in the development of materials for the enrichment of glycopeptides, aiding in the analysis of complex biological samples. A study on hydrophilic metal-organic frameworks (MOFs) functionalized with a tripeptide demonstrated high selectivity and sensitivity towards glycopeptides, highlighting the importance of such compounds in enhancing glycoproteomic analyses (Qianjing Liu et al., 2018).

Chiral Recognition in Molecularly Imprinted Materials

The effect of solvent composition on chiral recognition ability was studied using molecularly imprinted materials from a tetrapeptide derivative, demonstrating the potential of compounds like H-Glu-Obzl.HCl in chiral separation technologies. The research found that a 50 vol% aqueous ethanol solution provided the best chiral recognition, indicating the importance of solvent environment in molecular recognition processes (Y. Kondo & M. Yoshikawa, 2001).

Mechanism of Action

Target of Action

H-Glu-Obzl.HCl, also known as (4S)-4-amino-5-(benzyloxy)-5-oxopentanoic acid hydrochloride , is a derivative of glutamic acid . Glutamic acid is one of the 20 proteinogenic amino acids and plays a crucial role in cellular metabolism. As a derivative of glutamic acid, H-Glu-Obzl.HCl’s primary targets are likely to be the same as those of glutamic acid .

Mode of Action

The exact mode of action of H-Glu-ObzlGiven its structural similarity to glutamic acid, it can be inferred that h-glu-obzlHCl may interact with its targets in a similar manner as glutamic acid . Glutamic acid is known to interact with various enzymes and receptors in the body, playing a key role in protein synthesis and as a neurotransmitter in the central nervous system .

Biochemical Pathways

H-Glu-Obzl.HCl, being a derivative of glutamic acid, is likely to be involved in similar biochemical pathways . Glutamic acid is a key molecule in cellular metabolism. It is involved in the citric acid cycle, also known as the Krebs cycle, which is a series of chemical reactions used by all aerobic organisms to generate energy .

Pharmacokinetics

The pharmacokinetics of H-Glu-ObzlGiven its structural similarity to glutamic acid, it can be inferred that h-glu-obzlHCl may have similar ADME properties .

Result of Action

The specific molecular and cellular effects of H-Glu-ObzlGiven its structural similarity to glutamic acid, it can be inferred that h-glu-obzlHCl may have similar effects . For instance, as a derivative of glutamic acid, H-Glu-Obzl.HCl may play a role in protein synthesis and act as a neurotransmitter in the central nervous system .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of H-Glu-ObzlLike other biochemical compounds, factors such as temperature, ph, and the presence of other molecules could potentially influence its action .

Safety and Hazards

When handling H-Glu-Obzl.HCl, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(4S)-4-amino-5-oxo-5-phenylmethoxypentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.ClH/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,15);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWSBJVZQUWUNZ-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13030-09-6
Record name 13030-09-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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